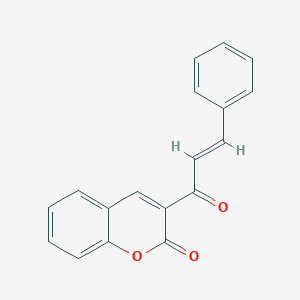
3-(3-Phenylacryloyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenylacryloyl)coumarin, also known as PAC, is a coumarin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a yellow crystalline powder that has a molecular formula of C18H12O3 and a molecular weight of 276.29 g/mol.
Applications De Recherche Scientifique
3-(3-Phenylacryloyl)coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In agriculture, this compound has been shown to exhibit insecticidal and antifungal properties. This compound has also been studied for its potential use as a photosensitizer for the production of solar cells.
Mécanisme D'action
The mechanism of action of 3-(3-Phenylacryloyl)coumarin is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-Phenylacryloyl)coumarin in lab experiments is its low toxicity, which makes it a safe compound to handle. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-(3-Phenylacryloyl)coumarin. One direction is the further investigation of its potential applications in medicine, agriculture, and material science. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of 3-(3-Phenylacryloyl)coumarin involves the reaction of 3-acetyl-2H-chromen-2-one with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of this compound, which can be purified through recrystallization or column chromatography. This compound can also be synthesized through other methods such as the reaction of 3-acetyl-2H-chromen-2-one with cinnamic acid or through the condensation of salicylaldehyde and phenylacetic acid.
Propriétés
Formule moléculaire |
C18H12O3 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H/b11-10+ |
Clé InChI |
VDRABZCZJGJDSC-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)



![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)


![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)
